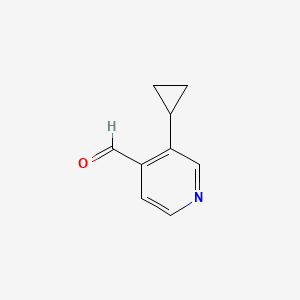
3-环丙基异烟肼醛
描述
3-Cyclopropylisonicotinaldehyde (3-CPA) is an isonicotinic acid derivative that is widely used in scientific research. It has been used in a variety of applications, including drug discovery and development, biochemistry, and physiology. 3-CPA is an attractive molecule due to its ability to form stable complexes with metal ions, its low toxicity, and its ability to act as an electron donor or acceptor. 3-CPA has been used in a variety of biochemical and physiological studies, and its use is increasing due to its versatility and potential applications.
科学研究应用
-
Organocatalytic Applications of Cyclopropene-Based Compounds
- Application: Cyclopropene-based compounds have been found serving as valuable synthons for the construction of carbocycles, heterocycles and other useful organic compounds .
- Method: Many synthetic protocols have been developed using cyclopropene-based compounds as organocatalysts .
- Results: Recent developments in the catalytic applications of cyclopropene-based small molecules in different areas of organocatalysis such as phase-transfer catalysis (PTC), Brønsted base catalysis, hydrogen-bond donor catalysis, nucleophilic carbene catalysis, and electrophotocatalysis have been highlighted .
-
Production and Synthesis of Alkenes
- Application: Alkenes, which have carbon-carbon double bonds, are chemicals and energy sources that play an important role in human life, including economics and the environment .
- Method: This book examines the production and synthesis of alkenes, olefins, and polyolefins, as well as environmental issues faced during industrial production of these hydrocarbons .
- Results: It also discusses eco-friendly and green separation techniques .
-
Catalytic Applications of Cyclopropene-Based Compounds
- Application: Cyclopropene-based compounds have been found to serve as catalysts for organic transformations .
- Method: Many synthetic protocols have been developed using cyclopropene-based compounds as organocatalysts .
- Results: Recent developments in the catalytic applications of cyclopropene-based small molecules in different areas of organocatalysis such as phase-transfer catalysis (PTC), Brønsted base catalysis, hydrogen-bond donor catalysis, nucleophilic carbene catalysis, and electrophotocatalysis have been highlighted .
-
- Application: “3-Cyclopropylisonicotinaldehyde” could potentially be used in bulk custom synthesis .
- Method: The specific methods would depend on the desired end product and the specific reactions involved .
- Results: The results would vary based on the specific synthesis process and the desired end product .
-
Catalytic Applications of Cyclopropene-Based Compounds
- Application: Cyclopropene-based compounds have been found to serve as catalysts for organic transformations .
- Method: Many synthetic protocols have been developed using cyclopropene-based compounds as organocatalysts .
- Results: Recent developments in the catalytic applications of cyclopropene-based small molecules in different areas of organocatalysis such as phase-transfer catalysis (PTC), Brønsted base catalysis, hydrogen-bond donor catalysis, nucleophilic carbene catalysis, and electrophotocatalysis have been highlighted .
-
- Application: “3-Cyclopropylisonicotinaldehyde” could potentially be used in bulk custom synthesis .
- Method: The specific methods would depend on the desired end product and the specific reactions involved .
- Results: The results would vary based on the specific synthesis process and the desired end product .
安全和危害
Safety data for 3-Cyclopropylisonicotinaldehyde suggests that it should be handled in a well-ventilated place, with suitable protective clothing to avoid contact with skin and eyes . It’s also important to avoid the formation of dust and aerosols, and to use non-sparking tools to prevent fire caused by electrostatic discharge steam .
未来方向
While specific future directions for 3-Cyclopropylisonicotinaldehyde are not explicitly mentioned in the available literature, the field of synthetic chemistry continues to evolve, with ongoing research into new synthetic strategies, environmental sustainability, and the development of novel compounds . These advancements could potentially impact the future use and development of compounds like 3-Cyclopropylisonicotinaldehyde.
属性
IUPAC Name |
3-cyclopropylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-8-3-4-10-5-9(8)7-1-2-7/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYLTSWNWYBRIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CN=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744797 | |
| Record name | 3-Cyclopropylpyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylisonicotinaldehyde | |
CAS RN |
1063960-86-0 | |
| Record name | 3-Cyclopropylpyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



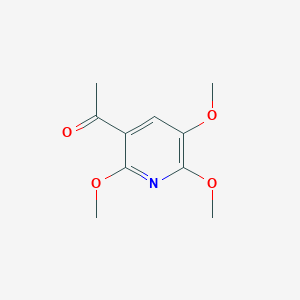
![[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride](/img/structure/B1402909.png)

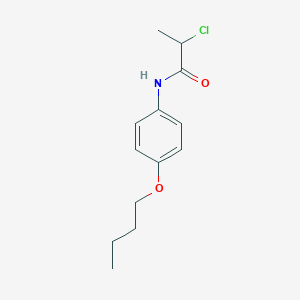

![2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1402916.png)
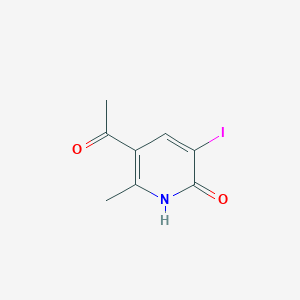
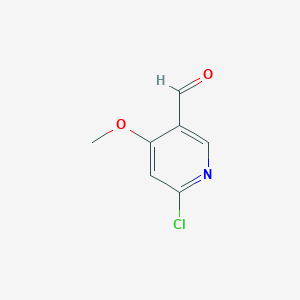

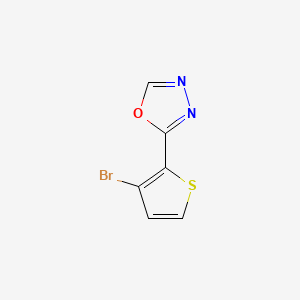
![6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1402925.png)
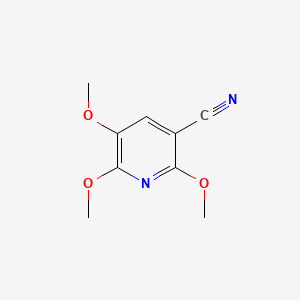
![3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1402928.png)
